

A Comparative Guide to Dibromoethylbenzene Isomers: Cross-Referencing Experimental and Literature Data

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Compound of Interest

Compound Name: *Dibromoethylbenzene*

Cat. No.: *B3051071*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various **dibromoethylbenzene** isomers, cross-referencing available literature values with experimental data. The information is intended to assist researchers in identifying and utilizing these compounds in their work.

Physical and Chemical Properties of Dibromoethylbenzene Isomers

The following table summarizes the key physical and chemical properties of several **dibromoethylbenzene** isomers based on literature values. This data is crucial for understanding the behavior of these compounds in different experimental setups.

| Property | 1,2-Dibromo-4-ethylbenzene | 1,4-Dibromo-2-ethylbenzene | 1,3-Dibromo-2-ethylbenzene | 1,3-Dibromo-5-ethylbenzene |
|----------------------------|---|---|---|---|
| CAS Number | 134940-69-5 | 289039-53-8 | 41053-30-9 | 59785-43-2 |
| Molecular Formula | C ₈ H ₈ Br ₂ | C ₈ H ₈ Br ₂ | C ₈ H ₈ Br ₂ | C ₈ H ₈ Br ₂ |
| Molecular Weight (g/mol) | 263.96 | 263.96 | 263.96 | 263.96 |
| Physical Form | Not specified | Liquid | Liquid | Not specified |
| Purity | Not specified | Not specified | 96% | 98% |

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthetic procedures and for understanding the context of experimental data. Below is a literature-derived protocol for the synthesis of a **dibromoethylbenzene** isomer.

Synthesis of 1,3-Dibromo-2-ethylbenzene

A reported synthesis for 1,3-dibromo-2-ethylbenzene involves the reaction of 1,3-dibromobenzene with ethyl iodide. While the specific reaction conditions, such as temperature, reaction time, and purification methods, were not detailed in the available literature, this pathway provides a foundational method for obtaining the desired product. Further optimization and detailed characterization would be necessary for specific research applications.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectra of **dibromoethylbenzene** isomers are expected to show signals in the aromatic region (typically 6.5-8.5 ppm) and the aliphatic region for the ethyl group (a quartet around 2.6 ppm and a triplet around 1.2 ppm). The splitting patterns and

chemical shifts of the aromatic protons are highly dependent on the substitution pattern of the bromine atoms on the benzene ring.

- ^{13}C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the bromine atoms and their positions on the ring.

Infrared (IR) Spectroscopy

The IR spectra of **dibromoethylbenzene** isomers are expected to exhibit characteristic absorption bands. These include:

- C-H stretching (aromatic): Around $3100\text{--}3000\text{ cm}^{-1}$
- C-H stretching (aliphatic): Around $3000\text{--}2850\text{ cm}^{-1}$
- C-C stretching (in-ring): Around $1600\text{--}1450\text{ cm}^{-1}$
- C-Br stretching: In the fingerprint region, typically below 800 cm^{-1}

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a **dibromoethylbenzene** isomer, based on common organic synthesis practices.

Caption: A generalized workflow for the synthesis and purification of **dibromoethylbenzene** isomers.

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